molecular formula C5H11BNO B1144113 Boron, trihydro(4-methylmorpholine-kappaN4)-, (T-4)- CAS No. 15648-16-5

Boron, trihydro(4-methylmorpholine-kappaN4)-, (T-4)-

Cat. No.: B1144113
CAS No.: 15648-16-5
M. Wt: 111.96 g/mol
InChI Key: RHKRTVDJIFRQDQ-UHFFFAOYSA-N
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Description

The Borane 4-methylmorpholine complex (CAS 15648-16-5) is a boron-based Lewis acid complex formed by the coordination of borane (BH₃) with 4-methylmorpholine. This compound is widely utilized in organic synthesis, particularly for its role in regio- and stereoselective hydroboration reactions . Its applications extend to the synthesis of 3-O-sulfated red algal galactan disaccharide alcohols, highlighting its importance in carbohydrate chemistry and drug development . The complex is commercially available and is noted for its stability and ease of handling compared to simpler borane derivatives.

Properties

CAS No.

15648-16-5

Molecular Formula

C5H11BNO

Molecular Weight

111.96 g/mol

InChI

InChI=1S/C5H11BNO/c1-7(6)2-4-8-5-3-7/h2-5H2,1H3

InChI Key

RHKRTVDJIFRQDQ-UHFFFAOYSA-N

Origin of Product

United States

Mechanism of Action

Pharmacokinetics

It is known that the compound is a solid at room temperature. Its absorption, distribution, metabolism, and excretion (ADME) properties would depend on various factors, including the route of administration and the physiological characteristics of the organism.

Comparison with Similar Compounds

Comparison with Similar Borane Complexes

Below is a detailed comparison of Borane 4-methylmorpholine complex with structurally or functionally related borane complexes, focusing on reactivity, stability, and applications.

Structural and Functional Properties

A comparative analysis of key borane complexes is summarized in Table 1.

Compound Name CAS Number Molecular Formula Molecular Weight Key Applications
Borane 4-methylmorpholine complex 15648-16-5 C₅H₁₂BNO₂ 129.96 g/mol Regioselective hydroboration, synthesis of sulfated carbohydrates
Borane-dimethyl sulfide complex 13292-87-0 C₂H₇BS 89.95 g/mol Reduction of α-hydroxy esters, peptide synthesis
Borane pyridine complex 110-51-0 C₅H₆BN 106.92 g/mol Biochemical synthesis, hydrogenation reactions
Borane-tetrahydrofuran complex N/A C₄H₁₁BO 101.94 g/mol General-purpose reducing agent, THF-stabilized for controlled reactivity
Borane morpholine complex 4856-95-5 C₄H₁₀BNO₂ 115.94 g/mol Catalysis in urethane formation, lower transition-state energy than 4-methyl analog

Reactivity and Selectivity

  • Hydroboration Efficiency : The Borane 4-methylmorpholine complex exhibits superior regio- and stereoselectivity in hydroboration-oxidation reactions compared to borane-dimethyl sulfide or THF complexes. For example, it enables precise synthesis of primary alcohols from alkenes under mild conditions .
  • Catalytic Activity : In urethane formation, the 4-methylmorpholine ligand reduces the transition-state energy (TS1 = 97.42 kJ/mol) compared to unsubstituted morpholine (TS1 = ~98.42 kJ/mol), enhancing reaction efficiency .

Stability and Handling

  • Lewis Acid Stabilization : Unlike boranephosphonate DNA analogs (e.g., compound 24a/b), which rely on P(III)-borane interactions for hydrolytic stability , the 4-methylmorpholine complex derives stability from the electron-donating methyl group on the morpholine ring, which mitigates borane’s inherent reactivity.
  • Solubility : The complex is typically used in aprotic solvents like THF, whereas borane-pyridine complexes are more polar and suited for aqueous-organic biphasic systems .

Commercial Availability

Suppliers like Shandong Ench Chemical Co., Ltd., provide Borane 4-methylmorpholine complex alongside specialized intermediates, underscoring its industrial relevance .

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